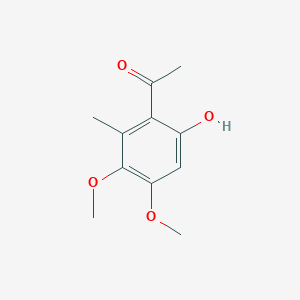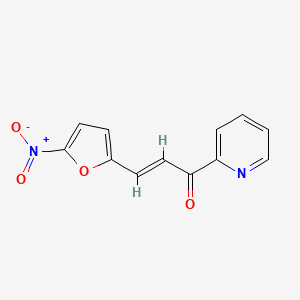
3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one is an organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structure of this compound consists of a nitrofuran ring attached to a pyridine ring through a propenone linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one typically involves the condensation of 5-nitro-2-furaldehyde with 2-acetylpyridine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The base used can be sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to form the final propenone compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidative products using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-(5-Amino-2-furyl)-1-(2-pyridyl)-2-propen-1-one.
Oxidation: Various oxidative products depending on the oxidizing agent used.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one involves its interaction with cellular components. The nitro group is believed to undergo bioreduction to form reactive intermediates that can damage cellular macromolecules such as DNA, proteins, and lipids. This leads to the disruption of cellular processes and ultimately cell death. The compound’s ability to target specific molecular pathways makes it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Nitro-2-furyl)-2-propen-1-one: Lacks the pyridine ring, making it less complex.
1-(2-Pyridyl)-2-propen-1-one: Lacks the nitrofuran ring, resulting in different biological activities.
Uniqueness
3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one is unique due to the presence of both the nitrofuran and pyridine rings, which contribute to its diverse biological activities. The combination of these structural features enhances its potential as a multifunctional compound in various scientific and industrial applications.
Propiedades
Número CAS |
63421-92-1 |
|---|---|
Fórmula molecular |
C12H8N2O4 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
(E)-3-(5-nitrofuran-2-yl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H8N2O4/c15-11(10-3-1-2-8-13-10)6-4-9-5-7-12(18-9)14(16)17/h1-8H/b6-4+ |
Clave InChI |
CODROYJEXONCBO-GQCTYLIASA-N |
SMILES isomérico |
C1=CC=NC(=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
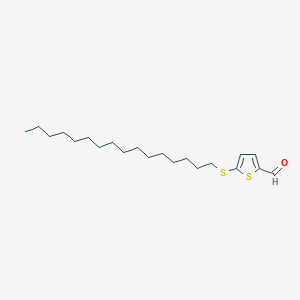
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14516354.png)

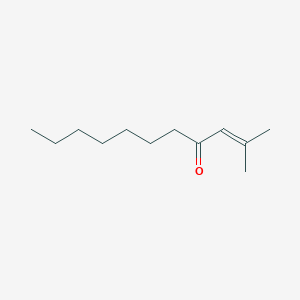
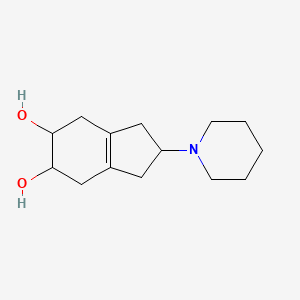
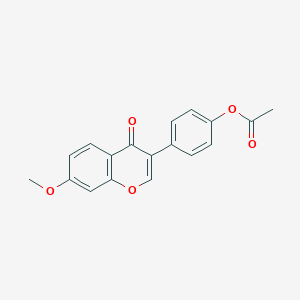
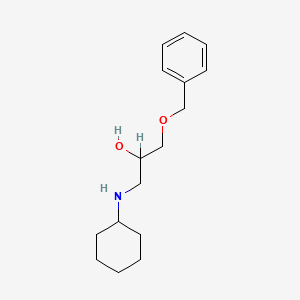
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
